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# In-Depth Technical Guide: Acid Green 40 (CAS 12219-87-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acid Green 40	
Cat. No.:	B1173452	Get Quote

Disclaimer: Publicly available, specific quantitative data and detailed experimental protocols for Acid Green 40 (CAS 12219-87-3) are limited. This guide synthesizes the available information for this specific compound and supplements it with general knowledge of anthraquinone-based acid dyes to provide a comprehensive overview for researchers, scientists, and drug development professionals.

## Introduction

Acid Green 40, identified by the CAS number 12219-87-3, is a synthetic organic dye belonging to the anthraquinone class.[1][2] These dyes are characterized by their anthraquinone core structure, which imparts significant chemical stability. Acid dyes, in general, are water-soluble anionic dyes applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. The "acid" designation refers to the dyeing process conditions rather than the inherent acidity of the dye molecule itself. This guide provides a detailed examination of the known properties, synthesis, and analysis of Acid Green 40, placed within the broader context of anthraquinone acid dyes.

## **Chemical and Physical Properties**

Specific experimental data for the physical and chemical properties of Acid Green 40 are not readily available in the public domain. The following table summarizes the known information for Acid Green 40 and provides expected ranges or typical properties for the broader class of anthraquinone acid dyes.



Property	Acid Green 40 (CAS 12219- 87-3)	General Anthraquinone Acid Dyes
Appearance	Blue-light green solid[1][2]	Typically powders ranging in color from red to blue
Molecular Formula	C38H22Cl2N2Na2O10S2[1][2]	Varies
Molecular Weight	847.61 g/mol [1][2]	Varies
Melting Point	Data not available	Generally high, often decomposing before melting
Boiling Point	Data not available	Not applicable, typically decompose at high temperatures
Solubility	Data not available	Generally soluble in water and polar organic solvents like ethanol and acetone.[3] Insoluble in nonpolar solvents like benzene and toluene.[3]
UV-Vis λmax	Data not available	Typically exhibit strong absorption in the visible region

# Synthesis and Purification Manufacturing Process of Acid Green 40

A general manufacturing method for Acid Green 40 has been described.[1][2] The synthesis involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with 4-(4-chlorophenoxy)benzenamine. This is followed by a sulfonation step and subsequent conversion to the sodium salt.[1][2]

## General Experimental Protocol for Anthraquinone Dye Synthesis

While a specific, detailed protocol for Acid Green 40 is not available, the synthesis of related anthraquinone dyes often follows a multi-step process. An illustrative protocol for the synthesis



of an acid anthraquinone dye is provided below.

Reaction: Condensation of an aminoanthraquinone derivative with an aromatic amine, followed by sulfonation.

#### Materials:

- 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic acid)
- Aromatic amine (e.g., aniline or a substituted aniline)
- Copper catalyst
- Aqueous buffer solution (e.g., phosphate buffer)
- Sulfonating agent (e.g., oleum)
- Sodium chloride

#### Procedure:

- Condensation: In a reaction vessel, dissolve the bromaminic acid and the aromatic amine in the aqueous buffer solution. Add a catalytic amount of copper powder. Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Intermediate: Once the reaction is complete, cool the mixture and precipitate the product by adding sodium chloride. Filter the solid, wash with a brine solution, and dry.
- Sulfonation: Carefully add the dried intermediate to oleum (fuming sulfuric acid) with cooling
  to control the exothermic reaction. Stir the mixture at a controlled temperature until
  sulfonation is complete, as indicated by TLC or solubility tests.
- Purification: Pour the reaction mixture onto ice to precipitate the sulfonated dye. Filter the solid, wash with a cold, dilute sodium chloride solution, and then with cold water until the washings are neutral. Dry the purified dye.

Caption: General synthesis workflow for Acid Green 40.



## **Analytical Methodologies**

The characterization and quality control of acid dyes typically involve a combination of chromatographic and spectroscopic techniques.

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a primary method for assessing the purity of dyes and identifying impurities. A general HPLC method for the analysis of acid dyes is outlined below.

#### Instrumentation:

- HPLC system with a diode-array detector (DAD) or UV-Vis detector.
- · Reversed-phase C18 column.

#### Mobile Phase:

• A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize the separation.

### Protocol:

- Sample Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., water or methanol). Dilute to an appropriate concentration for analysis.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
  - o Mobile Phase A: 20 mM Ammonium acetate in water.
  - Mobile Phase B: Acetonitrile.
  - Gradient: A typical gradient might start with a low percentage of B, increasing linearly over
     20-30 minutes.
  - Flow Rate: 1.0 mL/min.

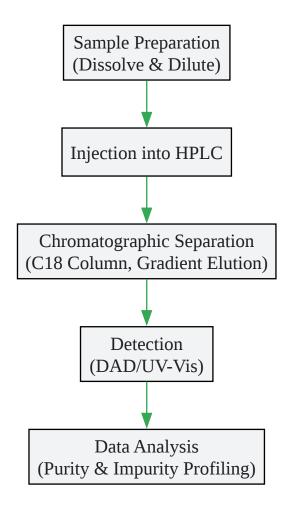




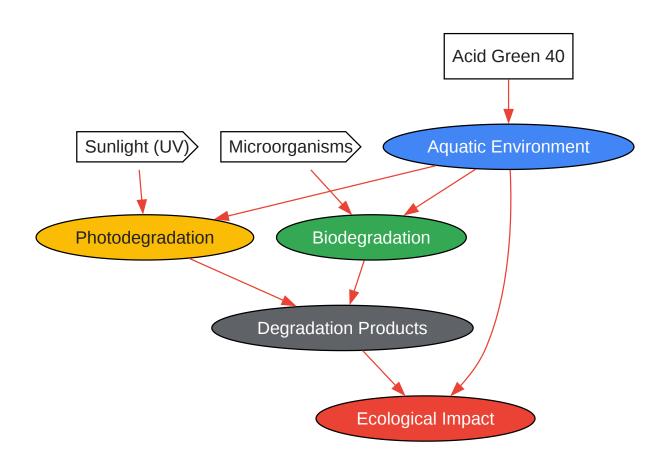


- Detection: Monitor at the wavelength of maximum absorbance (λmax) of the dye.
- Data Analysis: The purity of the sample is determined by the peak area percentage of the main component. Impurities can be identified by their retention times and UV-Vis spectra, if a DAD is used.









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